

The Multifaceted Biological Activities of Pyrazole-1-Carboxamidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Praxadine

Cat. No.: B1224688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological properties. Among these, pyrazole-1-carboxamidine and its related carboxamide analogs have emerged as a class of compounds with significant and diverse biological activities, garnering considerable interest in the field of drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of pyrazole-1-carboxamidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential.

Core Biological Activities and Quantitative Data

Derivatives of pyrazole-1-carboxamidine have demonstrated potent activity across several therapeutic areas. The following tables summarize the key quantitative data from various studies, highlighting the structure-activity relationships (SAR) and the potential of these compounds.

Anticancer Activity

Pyrazole-carboxamide derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the inhibition of essential cellular processes such as DNA replication and kinase signaling pathways.^{[1][2][3]}

Table 1: In Vitro Anticancer Activity of Pyrazole-Carboxamide Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Compound 19 (3-(3-chloro-5-hydroxyphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide)	A375 (Melanoma)	4.2	[1]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative	General	0.98 ± 0.06	[1]
Compound 39 (a pyrazole-5-carboxamide derivative)	A549 (Lung)	Significant inhibition at 10 μM	[1]
pym-5 (5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide)	HCT116, HepG2	Not specified, but showed significant inhibition	[3]
10h (a 5-amino-1H-pyrazole-4-carboxamide derivative)	NCI-H520 (Lung)	0.019	[4]
10h	SNU-16 (Gastric)	0.059	[4]
10h	KATO III (Gastric)	0.073	[4]

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of pyrazole-1-carboxamidine and its analogs are well-documented.[5][6][7][8] These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Their mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[9]

Table 2: Antimicrobial and Antifungal Activity of Pyrazole-1-Carboxamidine Derivatives

Compound	Microorganism	MIC (µg/mL)	Reference
Compound 1 (trifluoromethyl) phenyl-substituted 4,5-dihydro-1H- pyrazole-1- carboximidamide hydrochloride)	Salmonella spp. (90% of strains)	62.5	[7][8]
Compound 2 (bromophenyl- substituted 4,5- dihydro-1H-pyrazole- 1-carboximidamide hydrochloride)	Salmonella spp. (most strains)	125	[8]
Compound 3 (a pyrazole derivative)	Escherichia coli	0.25	[10]
Compound 4 (a pyrazole derivative)	Streptococcus epidermidis	0.25	[10]
Compound 2 (a pyrazole derivative)	Aspergillus niger	1	[10]
11ea (a pyrazole- aromatic containing carboxamide)	Rhizoctonia cerealis	EC50 = 0.93	[11]
SCU2028 (N-[2-[(3- chlorophenyl)amino]- phenyl]-3- (difluoromethyl)-1- methyl-1H-pyrazole-4- carboxamide)	Rhizoctonia solani	EC50 = 0.022	[9]

Anti-inflammatory Activity

Several pyrazole derivatives have shown promising anti-inflammatory effects.[10][12][13] Their mechanism of action is often linked to the inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS).[13][14][15]

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

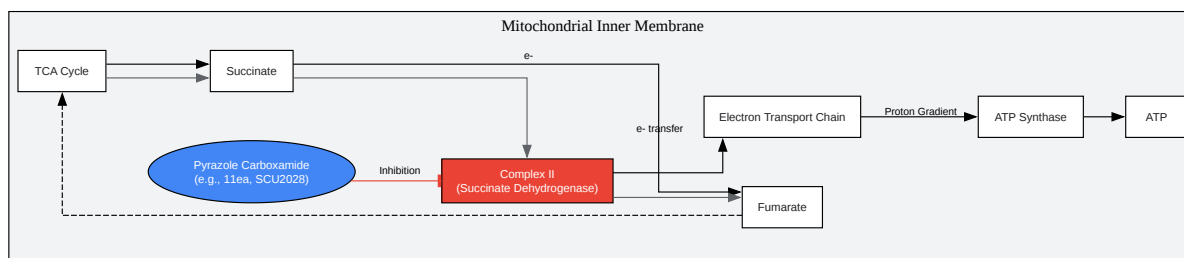
Compound	Assay/Target	Activity	Reference
14 (1H-pyrazole-N-(3-aminomethylanilino)-1-carboxamidine)	nNOS	Ki = 2 μ M (100-fold selective over eNOS)	[14]
Compound 4 (2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide)	In vivo anti-inflammatory model	Better activity than Diclofenac sodium	[10]
5b (a pyrazole analog)	Carrageenan-induced rat paw edema	Potent anti-inflammatory activity	[13]
Celecoxib (a pyrazole-based drug)	COX-2	Ki = 0.04 μ M	[15]

Mechanisms of Action and Signaling Pathways

The biological effects of pyrazole-1-carboxamidine derivatives are mediated through various mechanisms of action. Understanding these pathways is crucial for rational drug design and development.

Inhibition of Succinate Dehydrogenase (SDH) in Fungi

Certain pyrazole carboxamides act as potent succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. This leads to a halt in cellular energy production and ultimately, fungal cell death.[9][11]

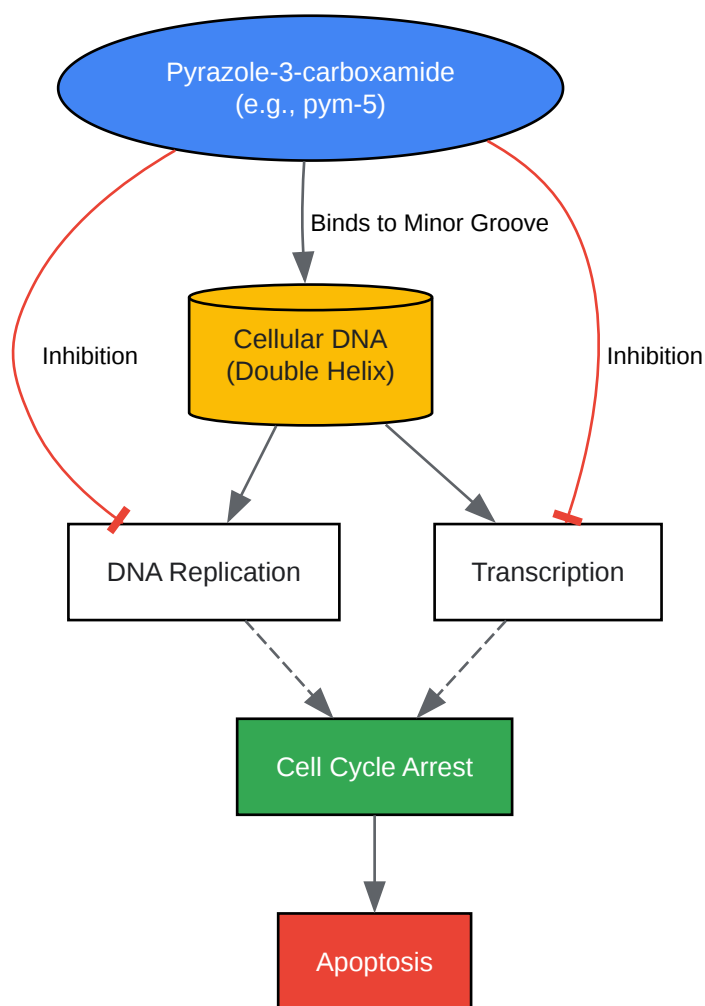


[Click to download full resolution via product page](#)

Caption: Inhibition of Fungal Succinate Dehydrogenase by Pyrazole Carboxamides.

DNA Interaction and Anticancer Effects

Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to exert their anticancer effects by interacting with DNA.[2][3] These compounds can bind to the minor groove of the DNA double helix, potentially interfering with DNA replication and transcription, and in some cases, inducing DNA cleavage.[2][3]

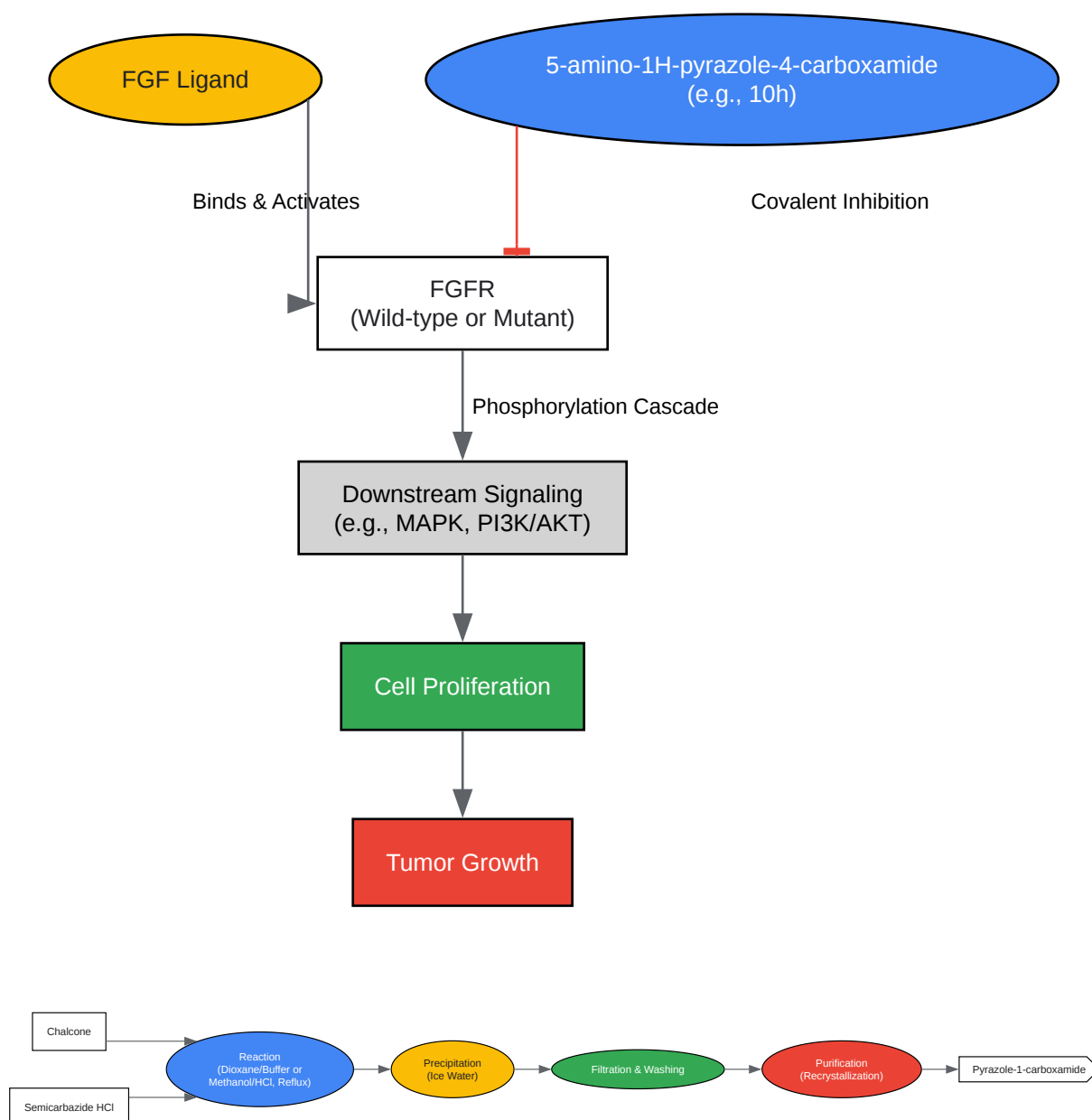


[Click to download full resolution via product page](#)

Caption: DNA Interaction as a Mechanism of Anticancer Activity.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors.[4] Aberrant FGFR signaling is implicated in various cancers. These compounds irreversibly bind to FGFRs, including drug-resistant mutants, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[4]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [wap.guidechem.com]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- To cite this document: BenchChem. [The Multifaceted Biological Activities of Pyrazole-1-Carboxamidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1224688#pyrazole-1-carboxamidine-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com